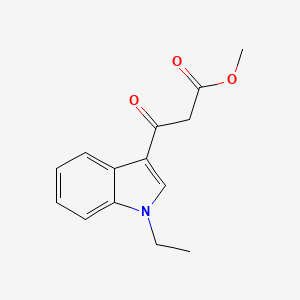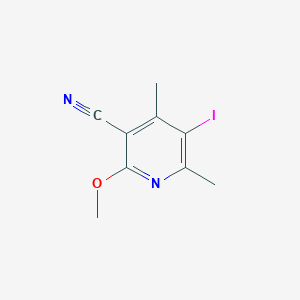![molecular formula C24H17N B1442678 9-([1,1'-Bifenil]-3-il)-9H-carbazol CAS No. 1221237-87-1](/img/structure/B1442678.png)
9-([1,1'-Bifenil]-3-il)-9H-carbazol
Descripción general
Descripción
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It’s an aromatic hydrocarbon with a molecular formula of (C6H5)2 . It’s notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
Biphenyl can be synthesized from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Biphenyl is formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . Formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) and a boiling point of 255 °C (491 °F) . It’s insoluble in water, but soluble in typical organic solvents .Aplicaciones Científicas De Investigación
Diodos orgánicos emisores de luz (OLED)
9-([1,1’-Bifenil]-3-il)-9H-carbazol: se utiliza en el desarrollo de OLED. Su estructura de bifenilo es beneficiosa para crear capas fluorescentes dentro de estos dispositivos. La capacidad del compuesto para emitir luz cuando se aplica una corriente eléctrica lo convierte en un excelente candidato para su uso en tecnologías de visualización e iluminación .
Pantallas de cristal líquido (LCD)
Este compuesto sirve como bloque de construcción para cristales líquidos básicos utilizados en LCD. El núcleo rígido de bifenilo de 9-([1,1’-Bifenil]-3-il)-9H-carbazol contribuye a las propiedades mesomórficas requeridas para la fase cristalina líquida, lo cual es crucial para el funcionamiento de estas pantallas .
Aplicaciones farmacéuticas
En la industria farmacéutica, se sintetizan derivados de este compuesto por sus actividades farmacológicas. Se utilizan en la creación de medicamentos con propiedades antiinflamatorias, antibacterianas, antifúngicas y antitumorales. La porción de bifenilo es una característica estructural común en muchos ingredientes farmacéuticos activos (API) .
Productos agrícolas
La estructura de bifenilo de 9-([1,1’-Bifenil]-3-il)-9H-carbazol también es significativa en la síntesis de productos agrícolas. Puede incorporarse a compuestos que sirven como plaguicidas o reguladores del crecimiento, mejorando la protección de los cultivos y el rendimiento .
Marcos metal-orgánicos (MOF)
Los investigadores utilizan este compuesto como precursor para la síntesis de MOF. Estos marcos se utilizan para el almacenamiento de gases, la separación y la catálisis debido a su alta superficie y su porosidad sintonizable. El núcleo de bifenilo proporciona un andamiaje estable para la construcción de estas estructuras complejas .
Marcos orgánicos covalentes (COF)
Al igual que los MOF, los COF se benefician de la estabilidad y la rigidez del núcleo de bifenilo que se encuentra en 9-([1,1’-Bifenil]-3-il)-9H-carbazol. Los COF tienen aplicaciones potenciales en áreas como el almacenamiento de energía, la detección y la administración de fármacos .
Materiales electroluminiscentes
Debido a sus propiedades luminiscentes, particularmente la luminiscencia inducida por agregación, este compuesto se estudia para su uso en materiales electroluminiscentes. Estos materiales son esenciales para el desarrollo de tecnologías de iluminación y visualización de nueva generación .
Inmuno-oncología
En inmuno-oncología, se exploran derivados de 9-([1,1’-Bifenil]-3-il)-9H-carbazol por su potencial para inhibir la interacción PD-1/PD-L1, un objetivo clave en la inmunoterapia del cáncer. Esta aplicación podría conducir al desarrollo de fármacos de molécula pequeña que aumentan la capacidad del sistema inmunitario para combatir el cáncer .
Mecanismo De Acción
While specific mechanisms of action for “9-([1,1’-Biphenyl]-3-yl)-9H-carbazole” are not available, small molecule agents interfering in the PD-1 pathway have been studied . These agents target PD-L1 and have various mechanisms of action, including classical PD-L1 blockade, PD-L1 internalization, blockade of PD-L1 maturation, or putative formation of a defective ternary complex .
Safety and Hazards
Propiedades
IUPAC Name |
9-(3-phenylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-2-9-18(10-3-1)19-11-8-12-20(17-19)25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFMLDAUIXMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221237-87-1 | |
| Record name | 9-([1,1'-Biphenyl]-3-yl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)






![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)



![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)
![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)
